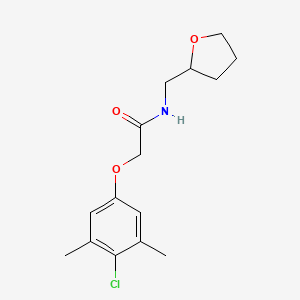![molecular formula C24H16N2 B4983499 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, also known as PBDQ, is a chemical compound that has gained attention for its potential use in scientific research. PBDQ is a heterocyclic aromatic compound that contains a quinoline ring system with a phenyl and pyridinyl group attached. This compound has shown promising results in various areas of research, including cancer treatment and neurodegenerative diseases.
Mécanisme D'action
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline binds to the colchicine site on the microtubules and prevents their polymerization, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of bacteria, including Mycobacterium tuberculosis. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to have neuroprotective effects, as it can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for cancer treatment. However, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's cytotoxic effects can also be a limitation, as it may cause damage to healthy cells if not used properly. Additionally, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action may lead to the development of drug resistance in cancer cells over time.
Orientations Futures
There are several future directions for research on 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline. One area of interest is the development of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline involves the reaction of 3-chloro-2-nitropyridine with 2-phenyl-1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst. This reaction results in the formation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, which can be purified and isolated through various methods such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been studied for its potential use in cancer treatment. Research has shown that 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division.
Propriétés
IUPAC Name |
3-phenyl-1-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-18(9-3-1)23-15-21(19-10-6-14-25-16-19)24-20-11-5-4-7-17(20)12-13-22(24)26-23/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYAWUUFZJMDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)
![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)

![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)